REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[H-].[Na+].[CH2:9]1[O:19][C:18]2[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][C:11]=2[O:10]1.[OH-:20].[Na+]>CN(C=O)C>[CH2:9]1[O:19][C:18]2[CH:17]=[CH:16][C:13]([CH2:14][N:1]3[CH2:6][CH2:5][N:4]([CH2:14][C:13]4[CH:16]=[CH:17][C:18]5[O:20][CH2:9][O:10][C:11]=5[CH:12]=4)[CH2:3][CH2:2]3)=[CH:12][C:11]=2[O:10]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(CCl)C=CC2O1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
saturated NaCl solution (50 ml) and the product extracted with dichloromethane (2×100 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
WASH
|
Details
|
Column chromatography eluting with increasing proportions of ether in dichloromethane
|
Type
|
CUSTOM
|
Details
|
gave pure DC-0009B (0.68 g, 80%) as a white powder
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(CN3CCN(CC3)CC3=CC4=C(C=C3)OCO4)C=CC2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |